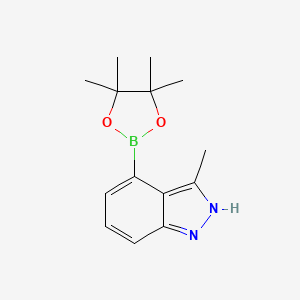
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane is an organosilicon compound with the molecular formula C₈H₁₃BrSSi and a molecular weight of 249.25 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a trimethylsilyl group attached to a thiophene ring. It is commonly used in organic synthesis and material science due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane typically involves the bromination of 5-methylthiophene followed by silylation. One common method includes the reaction of 5-methylthiophene with bromine in the presence of a catalyst to yield 3-bromo-5-methylthiophene. This intermediate is then reacted with trimethylsilyl chloride in the presence of a base such as triethylamine to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura and Stille couplings to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts are commonly used along with appropriate ligands and bases.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Coupling: Biaryl or heteroaryl compounds.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
科学研究应用
(3-Bromo-5-methylthiophen-2-yl)trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Biological Studies: Used in the synthesis of biologically active compounds for research purposes.
作用机制
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)trimethylsilane is primarily based on its ability to undergo various chemical transformations. The bromine atom and the trimethylsilyl group provide sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the compound to form new carbon-carbon and carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis .
相似化合物的比较
Similar Compounds
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (4-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-2-methylthiophen-5-yl)trimethylsilane
Uniqueness
This compound is unique due to the specific positioning of the bromine and methyl groups on the thiophene ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity makes it a valuable compound in the synthesis of complex organic molecules .
属性
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrSSi/c1-6-5-7(9)8(10-6)11(2,3)4/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEYTRPBKLXCDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)[Si](C)(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrSSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid](/img/structure/B3015361.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-2,3-dihydro-1H-pyrazol-3-imine](/img/structure/B3015366.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetic acid](/img/structure/B3015368.png)


![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B3015372.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-2-(phenylformamido)butanoate](/img/structure/B3015376.png)


![[(4-Tert-butylcyclohexylidene)amino] 3,4-dichlorobenzoate](/img/structure/B3015381.png)


